molecular formula C11H12BrN B12637003 5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline CAS No. 1430563-80-6

5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline

Cat. No.: B12637003
CAS No.: 1430563-80-6
M. Wt: 238.12 g/mol
InChI Key: YCJWSEZFWCEGDF-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline is a synthetic isoquinoline derivative intended for research and development purposes. Isoquinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities . Specifically, the 4,4-dimethylisoquinoline-1,3(2H,4H)-dione core structure has been identified as a key pharmacophore in the development of potent alpha 2B-adrenergic receptor (alpha 2B-AR) antagonists . Research into such antagonists has revealed their potential as novel antiplatelet agents, offering a mechanism of action that may benefit patients resistant to standard therapies like aspirin and clopidogrel . Beyond cardiovascular research, brominated and dihydroisoquinoline compounds are valuable intermediates in organic synthesis and are explored in other therapeutic areas, including as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in neurodegenerative disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1430563-80-6

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromo-4,4-dimethyl-3H-isoquinoline

InChI

InChI=1S/C11H12BrN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-6H,7H2,1-2H3

InChI Key

YCJWSEZFWCEGDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=C1C(=CC=C2)Br)C

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Reaction

In this method, isoquinolines can be synthesized through the following general steps:

  • Reagents : A suitable phenyl derivative (e.g., 4,4-dimethylphenyl) is reacted with an appropriate carbonyl compound (e.g., an aldehyde or ketone) in a strong acid medium.

  • Procedure :

    • Combine the phenyl derivative and carbonyl compound in a reaction vessel.
    • Add a catalytic amount of acid (e.g., sulfuric acid).
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, cool the reaction mixture and extract the product using an organic solvent.

Cyclization from 4,4-Dimethylisoquinoline Precursors

A more targeted approach involves starting from precursors like 4,4-dimethylisoquinoline derivatives:

  • Reagents : Use 4,4-dimethylisoquinoline as a precursor along with brominating agents like N-bromosuccinimide or bromine in an organic solvent.

  • Procedure :

    • Dissolve the precursor in an appropriate solvent (e.g., dichloromethane).
    • Gradually add the brominating agent while stirring at low temperature to control the reaction.
    • Monitor the reaction progress via thin-layer chromatography.
    • Once complete, quench the reaction and purify the product using column chromatography.

Alternative Synthesis Routes

Research has explored various alternative methods for synthesizing related compounds that could serve as intermediates for producing 5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline. For instance:

  • Bromination of Isoquinoline Derivatives : Using molecular bromine or N-bromosuccinimide to brominate isoquinoline derivatives selectively at specific positions can yield desired products.

  • Use of Catalysts : Employing transition metal catalysts can enhance yields and selectivity in cyclization reactions.

Method Key Features Yield (%)
Pomeranz-Fritsch Reaction Acid-catalyzed cyclization of phenyl derivatives Variable
Cyclization from Precursors Direct bromination of isoquinoline derivatives High
Alternative Synthetic Routes Use of brominating agents and catalysts Moderate

Following synthesis, it is crucial to characterize this compound to confirm its structure and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-4,4-dimethylisoquinoline.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: 3,4-Dihydro-4,4-dimethylisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Properties
5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline (HCl salt) 1203683-41-3 C₁₁H₁₅BrClN -Br (C5), -CH₃ (C4, dihydro) Hydrophilic (HCl salt), MW 276.6 g/mol
5-Bromo-1,2,3,4-tetrahydroisoquinoline 81237-69-6 C₉H₁₀BrN -Br (C5), no methyl groups Lower hydrophobicity, free base form
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one 1109230-25-2 C₁₀H₁₀BrNO -Br (C6), -CH₃ (C2), ketone (C1) Ketone enhances polarity, MW 240.1 g/mol
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 435273-55-5 C₉H₈BrNO -Br (C5), ketone (C1) Planar ketone group, MW 226.1 g/mol
Key Observations:

Bromine substitution at C5 vs. C6 (as in 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one) alters electronic distribution, affecting aromatic stacking interactions in biological systems .

Solubility and Stability: The hydrochloride salt form of the target compound offers improved water solubility compared to free-base analogs like 5-Bromo-1,2,3,4-tetrahydroisoquinoline, which may require organic solvents for dissolution .

Research Implications

The structural nuances of this compound and its analogs highlight the importance of substituent positioning in tuning physicochemical and biological properties. For instance, the hydrochloride salt’s solubility makes it preferable for in vitro assays, while ketone-containing variants may serve as better electrophilic partners in cross-coupling reactions .

Biological Activity

5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure and Formula

  • Molecular Formula: C12H14BrN
  • Molecular Weight: 252.15 g/mol
  • IUPAC Name: this compound

Biological Activities

The biological activities of this compound have been explored in various studies, particularly focusing on its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of the caspase pathway.
  • Case Study: A study on its effects on gastric cancer cells revealed an IC50 value of 5.1 μM for MGC-803 cells and 7.6 μM for HGC-27 cells. The compound caused G2/M phase arrest and inhibited cell migration and invasion, indicating its potential for therapeutic application in cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism of Action: It was found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a protective effect against inflammation-related diseases.
  • Research Findings: In animal models of inflammation, treatment with this compound reduced edema and inflammatory markers significantly .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar isoquinoline derivatives is essential.

Compound NameIC50 (μM)Biological Activity
This compound5.1 (MGC-803)Anticancer
(S)-reticuline2.04D2 receptor antagonist
Berberine64.0Antibacterial

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound binds to various receptors involved in cell signaling pathways that regulate apoptosis and inflammation.
  • Enzyme Inhibition: It may inhibit enzymes that are crucial for tumor growth and inflammatory responses.

Future Directions in Research

Further research is warranted to explore:

  • In vivo Studies: More extensive animal studies to confirm the therapeutic efficacy and safety profile.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline, and how can purity be validated?

Methodological Answer: Synthesis typically involves bromination of a preformed dihydroisoquinoline scaffold. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). Post-synthesis, purity validation requires HPLC (high-performance liquid chromatography) with UV detection at 254 nm, combined with ¹H/¹³C NMR for structural confirmation. Key spectral markers include methyl group resonances (δ ~1.3 ppm for dimethyl groups) and aromatic protons (δ ~7.2–7.8 ppm). Purity thresholds >97% are recommended for pharmacological studies, as noted in commercial-grade specifications .

Basic Research: Structural Elucidation

Q. Q2. What spectroscopic techniques are critical for confirming the conformation of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies equatorial vs. axial positioning of substituents via C-Br stretching vibrations (550–650 cm⁻¹) and methyl group interactions with the dihydroisoquinoline ring .
  • X-ray Crystallography : Resolves spatial arrangements, particularly for unexpected salts or polymorphs (e.g., thiocyanate salts reported in tetrahydroisoquinoline derivatives) .
  • NOESY NMR : Detects through-space interactions between the bromo substituent and methyl groups to confirm steric constraints.

Advanced Research: Mechanistic and Reactivity Studies

Q. Q3. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing bromo group activates the aromatic ring for nucleophilic substitution but may sterically hinder coupling at the 5-position. To optimize reactivity:

  • Use Pd(PPh₃)₄ as a catalyst with microwave-assisted heating (100–120°C) to enhance reaction rates.
  • Monitor regioselectivity via LC-MS to detect competing coupling at alternative positions.
  • Compare with non-brominated analogs to isolate electronic vs. steric effects .

Advanced Research: Pharmacological Data Contradictions

Q. Q4. How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

  • Bioassay Standardization : Ensure consistent cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and dose ranges (1–50 µM).
  • Metabolic Stability Testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism.
  • Structural Analog Comparison : Test this compound alongside derivatives (e.g., 6-fluoro or 4-chloro analogs) to identify substituent-specific trends .

Advanced Research: Conformational Dynamics

Q. Q5. What experimental strategies address challenges in crystallizing this compound?

Methodological Answer:

  • Counterion Screening : Use thiocyanate or triflate salts to improve lattice stability, as seen in related tetrahydroisoquinoline salts .
  • Solvent Engineering : Employ mixed solvents (e.g., CH₃CN/H₂O) to slow nucleation.
  • Low-Temperature Crystallization : Store at 0–6°C to stabilize metastable forms, as recommended for brominated isoquinolines .

Advanced Research: Data Reproducibility

Q. Q6. How can researchers ensure reproducibility in synthetic yields across laboratories?

Methodological Answer:

  • Detailed Reaction Logs : Document exact stoichiometry (e.g., 1.2 eq. NBS), solvent purity (HPLC-grade), and inert atmosphere conditions.
  • Quality Control of Reagents : Validate brominating agents (e.g., NBS) via melting point (mp 175–177°C) to exclude decomposition.
  • Interlab Validation : Share batches with collaborating labs for independent yield analysis .

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